1-Bromo-4-fluorobutane

説明

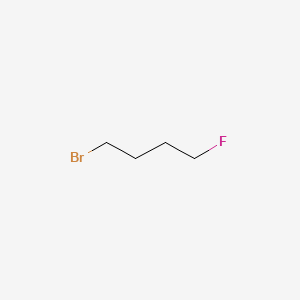

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-fluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrF/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCUHRDQSHQNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196767 | |

| Record name | Butane, 1-bromo-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-72-6 | |

| Record name | 1-Bromo-4-fluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1-bromo-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-bromo-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-fluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 Fluorobutane

Established Reaction Pathways for 1-Bromo-4-fluorobutane Synthesis

Two principal pathways have been established for the laboratory-scale synthesis of this compound, each with distinct advantages and challenges.

Synthesis from 1,4-Dibromobutane (B41627) via Halogen Exchange with Potassium Fluoride (B91410)

A common and well-documented method for the synthesis of this compound involves a halogen exchange reaction, specifically a Finkelstein-type reaction, starting from 1,4-dibromobutane. In this nucleophilic substitution reaction, one of the bromine atoms is replaced by a fluorine atom.

The reaction is typically carried out by treating 1,4-dibromobutane with a fluorinating agent, most commonly potassium fluoride (KF). The efficacy of this transformation is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the potassium fluoride used. To enhance the reactivity of the fluoride anion, which can be poorly soluble in organic solvents, phase-transfer catalysts are often employed. These catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, facilitate the transfer of the fluoride ion from the solid phase to the organic phase where the reaction occurs.

The choice of solvent is critical, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) generally providing better results by solvating the potassium cation and leaving the fluoride anion more nucleophilic. The temperature of the reaction is also a key parameter that needs to be carefully controlled to favor the monosubstitution product and minimize the formation of 1,4-difluorobutane (B1293371) as a by-product.

The physical state of the potassium fluoride can also significantly impact the reaction rate and yield. Spray-dried potassium fluoride, which has a higher surface area and is less prone to clumping, often exhibits superior reactivity compared to anhydrous potassium fluoride. researchgate.netresearchgate.net

| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1,4-Dibromobutane | Potassium Fluoride (spray-dried) | Phase-Transfer Catalyst (e.g., 18-crown-6) | Acetonitrile | Reflux | Moderate to High |

| 1,4-Dibromobutane | Potassium Fluoride (anhydrous) | None | Diethylene Glycol | 150-180 | Variable |

This table presents typical, illustrative reaction conditions. Actual yields and optimal conditions may vary based on specific experimental parameters.

A specific example of this reaction involves the use of bromine trifluoride as the fluorinating agent. In this instance, 1,4-dibromobutane is reacted with bromine trifluoride in a suitable solvent at a controlled temperature of 10-20 °C for 4 hours. chemicalbook.com This method, however, involves a highly reactive and hazardous reagent.

Preparation from 1-Bromobutane (B133212) with Direct Fluorination in the Presence of Catalysts

A more direct, yet challenging, approach to this compound is the selective fluorination of 1-bromobutane at the terminal (C4) position. This method avoids the need for a dihalogenated starting material but requires a high degree of selectivity to avoid fluorination at other positions on the alkyl chain.

Direct C-H bond fluorination is an area of active research in organic chemistry. One promising strategy involves photocatalysis, where a photocatalyst absorbs light and initiates a radical chain reaction. In the context of 1-bromobutane, this would involve the selective abstraction of a hydrogen atom from the C4 position, followed by the trapping of the resulting alkyl radical with a fluorine source.

Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used as electrophilic fluorine sources that can also act as fluorine atom donors in radical reactions. rsc.orgrsc.org The selectivity of the hydrogen atom abstraction is a critical factor and can be influenced by the choice of photocatalyst and the electronic and steric environment of the C-H bonds. For instance, some photocatalytic systems exhibit a preference for the fluorination of C-H bonds that are distal to electron-withdrawing groups. rsc.org

While the direct selective fluorination of the terminal methyl group of 1-bromobutane to yield this compound is a conceptually attractive route, specific, high-yielding protocols for this transformation are not yet well-established in the literature. This remains an area for further development.

Advanced Synthetic Techniques and Reaction Conditions

Recent advancements in synthetic methodology offer more controlled and potentially more efficient routes to this compound.

Controlled Halogen Exchange Reactions

To improve the selectivity and efficiency of the halogen exchange reaction from 1,4-dibromobutane, various advanced techniques can be employed. The use of phase-transfer catalysts is a key strategy to enhance the rate of reaction with potassium fluoride. By facilitating the transport of the fluoride anion into the organic phase, these catalysts allow for milder reaction conditions and can improve the yield of the desired monosubstituted product. nih.govillinois.edu

The choice of the phase-transfer catalyst and its pairing with the appropriate solvent system is crucial for optimizing the reaction. Different catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers (e.g., 18-crown-6), can exhibit different efficiencies depending on the specific reaction conditions.

Furthermore, the development of novel fluorinating agents and catalyst systems continues to provide new avenues for controlled halogen exchange.

Considerations for Radical Initiated Direct Halogenation

For the direct fluorination of 1-bromobutane, radical-initiated processes hold significant potential. The key challenge lies in achieving high regioselectivity for the terminal methyl group. The reactivity of C-H bonds in radical halogenation generally follows the order of tertiary > secondary > primary. Therefore, fluorination would be expected to occur preferentially at the secondary carbons (C2 and C3) of 1-bromobutane.

However, recent research has shown that catalyst- and directing-group-based strategies can be employed to override this inherent reactivity. For instance, certain metalloporphyrin catalysts have demonstrated the ability to direct halogenation to specific C-H bonds. nih.gov Additionally, photocatalytic methods using specific sensitizers can generate reactive species that exhibit different selectivities for hydrogen atom abstraction. rsc.orgrsc.org

The development of a catalytic system that can selectively activate the terminal C-H bond of 1-bromobutane in the presence of the more reactive secondary C-H bonds is a significant synthetic challenge that, if overcome, would provide a highly efficient route to this compound.

Scalability and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges, including cost-effectiveness, safety, and environmental impact.

For the halogen exchange route from 1,4-dibromobutane, the use of large quantities of solvents and the need for efficient separation of the desired product from the starting material and the difluorinated by-product are key considerations for scalability. The cost and recyclability of phase-transfer catalysts also become important factors in an industrial setting.

Continuous flow chemistry offers a promising alternative to traditional batch processing for the industrial synthesis of this compound. nih.govrsc.orgnih.gov In a continuous flow setup, reactants are continuously pumped through a reactor, allowing for better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic reactions. The scalability of a continuous flow process is often more straightforward than for a batch process, as production can be increased by simply running the system for a longer duration. While specific industrial-scale continuous flow processes for this compound are not widely published, the principles of this technology are well-suited to address the challenges of halogen exchange reactions.

Synthesis of Specific Derivatives for Research Applications

This compound serves as a key building block in the synthesis of a variety of derivatives with significant applications in biomedical research, particularly in the development of imaging agents and therapeutic candidates. Its bifunctional nature, possessing both a reactive bromide and a stable fluoride, allows for its incorporation into complex molecules targeting specific biological pathways.

Fluorine-Substituted Cyclofenil (B1669405) Derivatives for Estrogen Receptor Imaging

In the quest for novel ligands for positron emission tomography (PET) imaging of estrogen receptors (ERs) in breast cancer, researchers have synthesized fluorine-substituted analogues of cyclofenil. semanticscholar.org this compound is utilized in the synthesis of these derivatives to introduce a fluoroalkyl chain, which can be labeled with fluorine-18 (B77423) for PET applications. semanticscholar.org

The synthesis of C4-substituted cyclofenil analogues involves a multi-step process. nih.gov Key intermediates are generated through McMurry coupling of 4,4'-dihydroxybenzophenone (B132225) with functionalized cyclohexanones. semanticscholar.orgnih.gov The resulting hydroxylated cyclofenil precursor is then alkylated using this compound in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). nih.gov

Detailed Research Findings:

A study by Seo et al. investigated a series of fluorine-substituted cyclofenil derivatives for their binding affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). semanticscholar.org The introduction of a 4-fluorobutoxyethyl group at the C4 position of the cyclohexyl ring was explored. nih.gov The binding affinities of these compounds were determined through competitive binding assays. semanticscholar.orgmdpi.com The results indicated that the C3 position of the cyclofenil scaffold is more tolerant to bulky and polar substituents than the C4 position. semanticscholar.org Nevertheless, certain fluorine-substituted analogues exhibited binding affinities comparable to or even exceeding that of estradiol, the natural ligand. semanticscholar.orgnih.gov These findings underscore the potential of these fluoroalkyl cyclofenil derivatives as candidates for 18F-labeling and subsequent use as PET imaging agents for ER-positive tumors. semanticscholar.org

Table 1: Estrogen Receptor Binding Affinities of a Fluorine-Substituted Cyclofenil Derivative

| Compound | ERα RBA (%) | ERβ RBA (%) |

|---|---|---|

| 4-[2-(4-Fluorobutoxy)ethyl][bis(4-hydroxyphenyl)methylene]cyclohexane | 1.9 | 4.8 |

RBA: Relative Binding Affinity, with Estradiol = 100%

Fluorinated Pyrrolopyrimidines as CRF1 Receptor Ligands

This compound is also a precursor in the synthesis of radiolabeled ligands for the corticotropin-releasing factor type 1 (CRF1) receptor, which is implicated in stress-related disorders. tandfonline.com One such derivative is Fluorine-18 labeled fluorobutyl[2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo [2,3-d] pyrimidin-4-yl]ethylamine (FBPPA).

Detailed Research Findings:

The synthesis of [18F]FBPPA was achieved through nucleophilic substitution with an average radiochemical yield of 6% (end of bombardment). scirp.org The resulting radioligand exhibited high specific activity (3 x 104 Ci/mmol). scirp.org In vivo tissue distribution studies in rats revealed good retention of FBPPA in the pituitary gland (1.16% injected dose per gram at 60 minutes), a region with high CRF1 receptor density. scirp.org However, the brain accumulation of the radiotracer was found to be very low, indicating poor penetration of the blood-brain barrier. scirp.org This finding, while highlighting a limitation for central nervous system imaging, provides valuable information for the future design of CRF1 receptor PET ligands with improved brain uptake.

Table 2: Radiosynthesis and In Vivo Data for [18F]FBPPA

| Parameter | Value |

|---|---|

| Average Radiochemical Yield | 6% |

| Specific Activity | 3 x 104 Ci/mmol |

N-(4-Fluorobutyl)-Substituted Isatin (B1672199) Sulfonamides as Caspase Inhibitors

Derivatives of this compound have been synthesized for the development of inhibitors of caspases, which are key enzymes in the apoptosis (programmed cell death) pathway. N-Alkylated (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins, where the alkyl group can be a 4-fluorobutyl moiety, have been investigated as potential radiopharmaceuticals for imaging apoptosis. nih.gov

The synthesis involves the N-alkylation of the isatin sulfonamide core with this compound. nih.govacs.org This modification is intended to explore the binding pocket of the target caspases and to potentially enhance the metabolic stability of the compounds. nih.govacs.org

Detailed Research Findings:

Inhibitor potency studies have shown that the binding pockets of caspase-3 and caspase-7 can accommodate ω-fluorinated alkyl chains, such as the 4-fluorobutyl group, at the isatin nitrogen. nih.govresearcher.life The introduction of a 4-fluorobutyl group, in combination with halogenation at the 7-position of the isatin ring, resulted in compounds with significantly improved inhibitory potencies compared to the parent compounds. acs.org Some of these derivatives exhibited IC50 values in the low nanomolar range for caspase-3 (up to 2.6 nM) and caspase-7 (up to 3.3 nM). nih.gov Furthermore, a related radiotracer, [18F]39, demonstrated stability in human blood serum, suggesting the potential of these fluorinated isatin sulfonamides as viable candidates for the development of apoptosis imaging agents. nih.gov

Table 3: Inhibitory Potency of a 7-Bromo-N-(4-fluorobutyl) Isatin Sulfonamide Derivative

| Enzyme | IC50 (nM) |

|---|---|

| Caspase-3 | 4.8 |

Reaction Mechanisms and Reactivity of 1 Bromo 4 Fluorobutane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the synthetic applications of 1-bromo-4-fluorobutane. cymitquimica.com In these reactions, a nucleophile replaces the bromine atom, which is a better leaving group than the fluorine atom.

SN1 and SN2 Mechanisms and Regioselectivity

The mechanism of nucleophilic substitution for this compound is predominantly the SN2 (Substitution Nucleophilic Bimolecular) pathway. As a primary alkyl halide, it is well-suited for the single-step, concerted mechanism of an SN2 reaction where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. pearson.comyoutube.comquora.com This pathway is favored because of the relatively low steric hindrance around the carbon atom bonded to the bromine. quora.comaskfilo.com Furthermore, the alternative SN1 (Substitution Nucleophilic Unimolecular) mechanism is highly unfavorable because it would require the formation of a highly unstable primary carbocation. youtube.comaskfilo.comreddit.com

The rate of an SN2 reaction depends on the concentration of both the alkyl halide and the nucleophile. pearson.comyoutube.com For this compound, the reaction proceeds with inversion of configuration if the carbon were chiral, a hallmark of the SN2 mechanism. pearson.com

Regioselectivity in this context refers to which halogen is displaced. The reaction is highly regioselective; the nucleophile exclusively attacks the carbon atom bonded to the bromine. This is because the bromide ion is a significantly better leaving group than the fluoride (B91410) ion. Weaker bases are better leaving groups, and the leaving group ability of halides follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. byjus.com

| Mechanism | Substrate Preference | Kinetics | Stereochemistry | Favored for this compound |

|---|---|---|---|---|

| SN1 | Tertiary > Secondary >> Primary | Rate = k[Substrate] | Racemization | No |

| SN2 | Methyl > Primary > Secondary >> Tertiary | Rate = k[Substrate][Nucleophile] | Inversion of configuration | Yes |

Influence of Halogen Electronegativity on Bromine Displacement

The displacement of bromine over fluorine is a direct consequence of the properties of the halogens. Halogen reactivity as leaving groups in nucleophilic substitution reactions is inversely related to their basicity. byjus.com Fluoride is a small, highly electronegative ion, making it a relatively strong base and thus a very poor leaving group. sparkl.mequizlet.com Conversely, bromide is a larger, less electronegative ion, making it a weaker base and a good leaving group. byjus.com

The reactivity of halogens decreases down the group in the periodic table, with fluorine being the most reactive element but the fluoride ion being the least effective leaving group. sparkl.mequizlet.com This trend is due to the strength of the carbon-halogen bond and the stability of the resulting halide ion in solution. docbrown.info The C-F bond is significantly stronger than the C-Br bond, requiring more energy to break. This ensures high chemoselectivity in reactions involving this compound, where the C-Br bond is cleaved preferentially. vedantu.com

| Halogen | Electronegativity (Pauling Scale) | C-X Bond Enthalpy (kJ/mol) | Leaving Group Ability |

|---|---|---|---|

| Fluorine (F) | 3.98 | ~485 (in CH₃F) | Poor |

| Chlorine (Cl) | 3.16 | ~350 (in CH₃Cl) | Good |

| Bromine (Br) | 2.96 | ~290 (in CH₃Br) | Very Good |

| Iodine (I) | 2.66 | ~240 (in CH₃I) | Excellent |

Nucleophilic Attack by Various Reagents (e.g., Amines, Alcohols)

The electrophilic carbon attached to the bromine in this compound is susceptible to attack by a wide range of nucleophiles.

Amines : Amines are good nucleophiles due to the lone pair of electrons on the nitrogen atom. chemguide.co.uklibretexts.org The reaction of this compound with ammonia (B1221849) or a primary amine, typically in an ethanolic solution and heated in a sealed tube, proceeds via an SN2 mechanism. docbrown.info The initial reaction with a primary amine forms a secondary amine. However, the reaction often does not stop there. The newly formed secondary amine can also act as a nucleophile and react with another molecule of this compound to form a tertiary amine. chemguide.co.uklibretexts.orglibretexts.org This process can continue to form a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org Using an excess of the initial amine can favor the formation of the desired substitution product. docbrown.info

Alcohols/Alkoxides : Alcohols are weak nucleophiles, but their corresponding conjugate bases, alkoxides (formed by reacting the alcohol with a strong base like sodium hydride), are strong nucleophiles. The reaction of this compound with an alkoxide, such as sodium ethoxide, results in the formation of an ether through Williamson ether synthesis. This reaction also follows an SN2 pathway.

Elimination Reactions

When treated with a strong, sterically hindered base, this compound can undergo elimination reactions, typically following the E2 (Elimination Bimolecular) mechanism, to form an alkene. vedantu.commissouri.edu This reaction competes with the SN2 reaction, and the outcome is often dependent on the nature of the base, the solvent, and the temperature. youtube.com

Dehydrohalogenation Pathways to Fluoroalkenes

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms. mgscience.ac.inbeilstein-journals.orgsemanticscholar.org In this compound, the bromine is on the α-carbon. A strong base can abstract a proton from the β-carbon (the second carbon in the chain).

In a concerted E2 mechanism, the base removes a β-hydrogen, the electrons from the C-H bond move to form a pi bond between the α and β carbons, and the bromide ion departs simultaneously. youtube.com This process results in the formation of a fluoroalkene. Given that the bromine is at the C1 position, the only possible product from the elimination of HBr is 4-fluorobut-1-ene . Elimination of HF is not a favored pathway due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion.

Stereochemical Outcomes of Elimination Processes

The stereochemistry of E2 reactions is highly specific. The reaction requires a particular arrangement of the departing hydrogen and the leaving group; they must be in an anti-periplanar conformation. mgscience.ac.inchemistrysteps.comlibretexts.org This means that the hydrogen, the two carbon atoms, and the leaving group lie in the same plane, with the hydrogen and the leaving group on opposite sides of the C-C bond. youtube.commsu.edu

For this compound, the α-carbon (C1) and β-carbon (C2) are not stereocenters. The rotation around the C1-C2 single bond allows the molecule to easily adopt the necessary anti-periplanar conformation for elimination to occur. The resulting product, 4-fluorobut-1-ene, does not exhibit E/Z isomerism because one of the double-bonded carbons is bonded to two identical hydrogen atoms. Therefore, while the E2 mechanism has strict stereochemical requirements, in the case of this compound, it leads to a single, non-stereoisomeric alkene product. chemistrysteps.com

Coupling Reactions and Cross-Coupling Methodologies

This compound serves as a versatile building block in organic synthesis, particularly in reactions that form new carbon-carbon and carbon-heteroatom bonds. chemimpex.comsigmaaldrich.com Its utility stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The C-Br bond is significantly more susceptible to cleavage, making it the primary site for nucleophilic substitutions and coupling reactions. chemimpex.comthestudentroom.co.uk

One of the most common applications of this compound is in the formation of Grignard reagents. The insertion of magnesium into the C-Br bond proceeds selectively, leaving the robust C-F bond intact. This generates 4-fluorobutylmagnesium bromide, a potent nucleophile that can be used in a wide array of subsequent reactions to introduce a fluorobutyl moiety into a target molecule. This selectivity is crucial, as the C-F bond is largely unreactive under standard Grignard formation conditions. wikipedia.orgchegg.com

In addition to Grignard reactions, this compound participates in various cross-coupling methodologies. These reactions typically involve a transition-metal catalyst, such as palladium or iron, to couple the fluorobutyl group with other organic fragments. The compound can react with a range of nucleophiles, enabling the synthesis of more complex molecules. For instance, it is used to synthesize fluoroalkyl amines, azides, and ethers. sigmaaldrich.com

Below is a table summarizing examples of coupling reactions involving this compound.

| Reactant/Nucleophile | Product | Reaction Type |

| Magnesium (Mg) | 4-Fluorobutylmagnesium bromide | Grignard Formation |

| Sodium Azide (NaN₃) | 1-Azido-4-fluorobutane | Nucleophilic Substitution |

| Various Amines (R-NH₂) | N-(4-Fluorobutyl)amines | Nucleophilic Substitution |

| Alkoxides (R-O⁻) | 4-Fluorobutyl ethers | Williamson Ether Synthesis |

These reactions highlight the role of this compound as a key intermediate for incorporating a fluorinated alkyl chain, a structural motif often desired in the development of pharmaceuticals and agrochemicals to enhance properties like metabolic stability and bioactivity. chemimpex.com

Radical Reactions and Mechanisms in Halogenation

The synthesis and reactions of halogenated alkanes can proceed through free-radical pathways, particularly under UV light or at high temperatures. wikipedia.org The free-radical halogenation of alkanes is a classic example of a chain reaction mechanism, which involves three distinct stages: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Br₂) by heat or UV light, generating two highly reactive halogen radicals (2 Br•). libretexts.org

Propagation: This stage consists of two steps that perpetuate the chain.

First, a bromine radical abstracts a hydrogen atom from an alkane (like butane), forming a molecule of hydrogen bromide (HBr) and an alkyl radical (e.g., butyl radical). youtube.com

Second, the newly formed alkyl radical reacts with another halogen molecule (Br₂) to yield the halogenated alkane product (e.g., bromobutane) and another halogen radical, which can then continue the cycle. libretexts.orgyoutube.com

Termination: The chain reaction ceases when two radicals combine. This can happen in several ways, such as the combination of two halogen radicals (Br• + Br• → Br₂), two alkyl radicals (R• + R• → R-R), or an alkyl radical and a halogen radical (R• + Br• → R-Br). wikipedia.org

While this mechanism describes the general halogenation of alkanes, the direct synthesis of this compound via a radical reaction on butane (B89635) is complex due to issues of selectivity. Radical bromination shows a preference for abstracting hydrogens from tertiary carbons, followed by secondary, and then primary carbons, because the stability of the resulting alkyl radical follows the order tertiary > secondary > primary. wikipedia.org In the case of butane, radical bromination would primarily yield 2-bromobutane (B33332).

Furthermore, radical reactions are notoriously difficult to control, often leading to a mixture of polyhalogenated products. libretexts.org For instance, once a monosubstituted product is formed, it can undergo further radical halogenation. youtube.com

Comparison of Reactivity with Analogous Halogenated Butanes

The reactivity of this compound in nucleophilic substitution reactions is largely dictated by the nature of the carbon-halogen bonds. The significant difference in electronegativity and bond strength between the C-Br and C-F bonds results in highly selective reactions at the bromine-bearing carbon. This reactivity can be better understood by comparing it with analogous halogenated butanes.

The primary factor governing the rate of nucleophilic substitution in these compounds is the strength of the carbon-halogen (C-X) bond, which also correlates with the leaving group ability of the halide ion. Bond strength decreases down the halogen group (F > Cl > Br > I), meaning the C-I bond is the weakest and the C-F bond is the strongest. thestudentroom.co.uk Consequently, iodide is the best leaving group, and fluoride is the poorest.

Reactivity Order: 1-Iodobutane > 1-Bromobutane (B133212) > 1-Chlorobutane > 1-Fluorobutane (B1294920). thestudentroom.co.uk

In this compound, the C-Br bond is the reactive site for nucleophilic attack, while the C-F bond is comparatively inert under typical substitution conditions.

The table below compares the C-X bond dissociation energies for analogous compounds.

| Compound | Relevant Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Sₙ2 Reactions |

| This compound | C-Br | ~285 | Reactive at C-Br site |

| C-F | ~452 | Unreactive at C-F site | |

| 1-Chloro-4-fluorobutane (B1596032) lookchem.com | C-Cl | ~339 | Less reactive than C-Br analogue |

| 1,4-Dibromobutane (B41627) nih.gov | C-Br | ~285 | Reactive at both ends |

| 1-Iodobutane | C-I | ~228 | More reactive than C-Br analogue |

Note: Bond energies are approximate values for primary haloalkanes.

This comparison demonstrates the unique chemical behavior of this compound.

vs. 1-Chloro-4-fluorobutane : this compound is more reactive in nucleophilic substitutions because the C-Br bond is weaker and bromide is a better leaving group than chloride. thestudentroom.co.uk A reaction involving 1-chloro-4-fluorobutane with sodium iodide results in the displacement of chloride, not fluoride, to form 1-fluoro-4-iodobutane (B1595697), underscoring this reactivity trend. chegg.com

vs. 1,4-Dibromobutane : While 1,4-dibromobutane has two reactive C-Br bonds, making it suitable for forming bifunctional compounds, this compound allows for selective monofunctionalization, preserving the fluorine atom for its desired effects in the final product. researchgate.net

vs. 1-Iodobutane : A hypothetical 1-fluoro-4-iodobutane would be even more reactive at the carbon-iodine bond due to the lower bond energy and superior leaving group ability of iodide. thestudentroom.co.uk

This differential reactivity makes this compound a valuable reagent for syntheses where a fluorinated alkyl chain needs to be introduced selectively.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of hydrogen, carbon, and fluorine atoms within the 1-bromo-4-fluorobutane molecule.

In the ¹H NMR spectrum of this compound, the hydrogen atoms (protons) are located in four distinct chemical environments, leading to four unique signals. The integration of these signals would correspond to a 2:2:2:2 proton ratio. The protons on the carbon adjacent to the fluorine atom (C4) are expected to appear furthest downfield, split into a triplet of triplets due to coupling with both the fluorine atom and the adjacent methylene (B1212753) protons. The protons on the carbon adjacent to the bromine atom (C1) will also be shifted downfield, appearing as a triplet. The two central methylene groups (C2 and C3) will show more complex splitting patterns, often as quintets or multiplets, due to coupling with protons on both neighboring carbons.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (-CH₂F) | ~4.5 | Triplet of Triplets (tt) | JHF ≈ 47, JHH ≈ 6 |

| H-1 (-CH₂Br) | ~3.4 | Triplet (t) | JHH ≈ 7 |

| H-2 (-CH₂-) | ~2.0 | Multiplet (m) | - |

Note: Data are typical predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule. docbrown.info The carbon atom bonded to the highly electronegative fluorine atom (C-4) experiences the strongest deshielding effect and will appear furthest downfield. Furthermore, this signal will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbon atom attached to the bromine (C-1) will also be shifted downfield, though to a lesser extent than the C-F carbon. The two central methylene carbons (C-2 and C-3) will appear at higher fields (more shielded).

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| C-4 (-CH₂F) | ~83 | Doublet (d) |

| C-1 (-CH₂Br) | ~33 | Singlet (s) |

| C-2 (-CH₂-) | ~30 | Doublet (d, small JCF) |

Note: Data are typical predicted values and may vary based on solvent and experimental conditions.

¹⁹F NMR is a highly sensitive technique used specifically for the detection and analysis of fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. This signal would be split into a triplet due to coupling with the two adjacent protons on C-4. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The mass spectrum of this compound will exhibit a characteristic molecular ion peak. Due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, two molecular ion peaks of almost equal intensity will be observed: one for [C₄H₈⁷⁹BrF]⁺ and another, two mass units higher, for [C₄H₈⁸¹BrF]⁺. youtube.comdocbrown.info

The fragmentation of this compound is initiated by the ionization of the molecule. The weakest bond, the C-Br bond, is most likely to break first. docbrown.info Common fragmentation pathways include:

Loss of a bromine atom: This results in a prominent peak corresponding to the [C₄H₈F]⁺ fragment.

Loss of a fluorine atom: This is less favorable than the loss of bromine but can still occur, leading to a [C₄H₈Br]⁺ fragment, which will also appear as a pair of peaks separated by two mass units.

Alpha-cleavage: Cleavage of C-C bonds adjacent to the heteroatoms can also occur.

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Fragment | Notes |

|---|---|---|

| 154/156 | [C₄H₈BrF]⁺ | Molecular ion peaks (M⁺, M+2⁺) |

| 75 | [C₄H₈F]⁺ | Loss of Br |

| 135/137 | [C₄H₈Br]⁺ | Loss of F |

X-Ray Crystallography for Solid-State Structure Determination

As this compound is a liquid at room temperature, X-ray crystallographic analysis would require growing a suitable single crystal at low temperatures. sigmaaldrich.com If a crystal structure were determined, it would provide definitive information on the molecule's solid-state conformation, including the dihedral angles along the butane (B89635) chain, and details about intermolecular interactions, such as halogen bonding or dipole-dipole interactions, in the crystal lattice. However, no public crystallographic data for this specific compound is currently available.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing its vibrational modes.

In the IR spectrum of this compound, characteristic absorption bands would be observed for the various bond vibrations.

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the C-H bonds in the methylene groups.

C-F stretching: A strong, distinct absorption band, typically in the 1000-1100 cm⁻¹ region, is indicative of the C-F bond.

C-Br stretching: The C-Br bond vibration appears at lower frequencies, typically in the 500-600 cm⁻¹ region of the fingerprint region. docbrown.info

CH₂ bending: Scissoring and rocking vibrations for the methylene groups appear in the 1450-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary information. While the C-F stretch is strong in the IR, it is typically weaker in the Raman spectrum. Conversely, the C-Br bond, being more polarizable, may show a more prominent signal in the Raman spectrum.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 2850-3000 | C-H stretch | Strong |

| 1450-1470 | CH₂ bend (scissoring) | Medium |

| 1000-1100 | C-F stretch | Strong |

Advanced Spectroscopic Techniques in Elucidating Reaction Intermediates of this compound

The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. For a molecule such as this compound, identifying and characterizing the transient species that form and decay during a reaction is a significant challenge. These reaction intermediates are often highly reactive and short-lived, necessitating the use of advanced spectroscopic techniques for their detection and structural elucidation. While specific experimental data on the reaction intermediates of this compound is not extensively available in publicly accessible literature, this section will detail the principles and hypothetical application of key advanced spectroscopic methods that are instrumental in such investigations, based on studies of similar haloalkanes.

The primary goals of these advanced techniques are to provide real-time observation of intermediates, to determine their molecular structures, and to map the energetic pathways of the reaction. Techniques such as time-resolved transient absorption spectroscopy and matrix isolation spectroscopy are powerful tools to achieve these objectives.

Time-Resolved Transient Absorption Spectroscopy

Time-resolved transient absorption (TA) spectroscopy is a pump-probe technique that allows for the observation of fleeting intermediates on timescales ranging from femtoseconds to milliseconds. In a hypothetical experiment involving this compound, a short, intense laser pulse (the pump) would initiate a reaction, for instance, by photodissociation of the C-Br bond. This would lead to the formation of radical intermediates. A second, weaker laser pulse (the probe), with a variable time delay, is then used to measure the absorption spectrum of the species present in the reaction mixture. By systematically varying the delay between the pump and probe pulses, a series of time-resolved spectra can be collected, providing a "movie" of the reaction progress.

The resulting data would reveal the formation and decay of different transient species. For example, the initial photolysis of this compound would likely produce a 4-fluorobutyl radical and a bromine atom. The 4-fluorobutyl radical would have a characteristic absorption spectrum, distinct from the parent molecule. Subsequent reactions of this radical, such as intramolecular rearrangement or reaction with other species, could be monitored by observing the appearance of new absorption bands and the decay of the initial transient absorption.

Hypothetical Transient Absorption Data for Photolysis of this compound

| Time Delay (ps) | Wavelength (nm) | Observed Species | Interpretation |

| 0.1 | 250 | 4-Fluorobutyl Radical | Initial C-Br bond cleavage |

| 10 | 280 | Isomerized Radical | Possible intramolecular H-atom shift |

| 100 | 350 | Secondary Product | Formation of a more stable product |

Matrix Isolation Spectroscopy

Matrix isolation spectroscopy is another powerful technique for studying highly reactive species. In this method, the reactant, this compound, is co-deposited with a large excess of an inert gas (the matrix, e.g., argon or neon) onto a cryogenic surface (typically at temperatures of 4-20 K). The extreme cold and the inert environment trap the individual molecules, preventing them from reacting with each other. A photochemical reaction can then be initiated in situ, for example, by UV irradiation. The resulting reactive intermediates are trapped and stabilized within the inert matrix, allowing for their leisurely spectroscopic characterization using techniques like infrared (IR) or electron paramagnetic resonance (EPR) spectroscopy.

For this compound, matrix isolation could be used to trap and characterize the primary 4-fluorobutyl radical. The vibrational frequencies of this radical, obtained from its IR spectrum, would provide detailed information about its structure and bonding. Furthermore, by carefully controlling the annealing of the matrix (slightly warming it to allow limited diffusion), subsequent reactions of the trapped radical could be initiated and their products identified.

Hypothetical Infrared Spectral Data for Matrix-Isolated Intermediates from this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Assigned Species |

| 2950 | C-H stretch | 4-Fluorobutyl Radical |

| 1050 | C-F stretch | 4-Fluorobutyl Radical |

| 650 | C-Br stretch | This compound (unreacted) |

Computational Chemistry and Theoretical Modeling of 1 Bromo 4 Fluorobutane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. For a molecule such as 1-bromo-4-fluorobutane, these calculations can elucidate its stability, reactivity, and the energetic landscape of its chemical transformations.

The electronic structure of this compound is key to its reactivity. The presence of two different halogen atoms, bromine and fluorine, on the butane (B89635) chain creates a distinct electronic environment. The highly electronegative fluorine atom exerts a strong inductive effect, pulling electron density towards itself. The bromine atom is less electronegative but more polarizable.

A crucial aspect of understanding a molecule's electronic behavior is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

In the context of this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the bromine atom, making it a potential site for electrophilic attack. The LUMO is likely to be an antibonding orbital (σ*) associated with the C-Br bond, indicating that this is the most probable site for nucleophilic attack. Computational studies on similar fluorinated bromoalkanes have shown that the presence of fluorine can lower the LUMO energy, which would facilitate nucleophilic substitution at the carbon bonded to the bromine. nih.gov

A theoretical study on a fluorescent phosphorus compound synthesized using this compound as a precursor highlighted a HOMO-LUMO gap of 3.1 eV for a related spacer ligand, illustrating the type of data obtained from such calculations. ncl.ac.uk

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data from Quantum Chemical Calculations This table is illustrative and does not represent actual calculated values for this compound, but rather the type of data generated.

| Parameter | Expected Value | Significance |

| HOMO Energy | Negative value (e.g., -9 to -11 eV) | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | Positive or slightly negative value (e.g., +0.5 to -1.5 eV) | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | Positive value (e.g., 8 to 12 eV) | Indicator of chemical reactivity and stability. |

Determination of Activation Energies and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the determination of activation energies (Ea) and the geometry of transition states. For this compound, common reactions include nucleophilic substitution (SN2) and elimination (E2).

Computational methods like Density Functional Theory (DFT) can model the pathway of an incoming nucleophile as it approaches the carbon atom bonded to the bromine. This modeling can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy. Lower activation energies indicate faster reaction rates. Studies on the reactions of similar haloalkanes, such as 2-fluorobutane (B1230682) and 2-chlorobutane, have utilized these methods to understand competing reaction pathways. google.com

Reaction enthalpies (ΔH) and energy barriers are critical thermodynamic and kinetic parameters that can be predicted through computational chemistry. The reaction enthalpy indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat), while the energy barrier, closely related to the activation energy, determines the reaction rate.

For instance, in a nucleophilic substitution reaction of this compound, computational models can calculate the total energy of the reactants and products. The difference between these energies gives the reaction enthalpy. These calculations provide insight into the thermodynamic favorability of a given reaction pathway.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. While quantum chemical calculations often focus on static molecules or single reaction pathways, MD simulations can model the dynamic movements of atoms and molecules in a system over time.

For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, or its behavior in a biological environment, such as near a cell membrane. Although specific MD studies on this compound are not prevalent in the literature, it is mentioned as a tool in patents that list the compound. researchgate.net Furthermore, MD simulations have been employed to study the stability of larger molecules, for which this compound was a synthetic precursor, in complex environments like protein binding pockets. nih.gov

Density Functional Theory (DFT) Studies on Reactivity and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for a broad range of chemical systems. DFT can be used to investigate the electronic properties and reactivity of this compound in detail.

DFT calculations can generate electron density maps, which visualize the distribution of electrons in the molecule. These maps can highlight the polar nature of the C-F and C-Br bonds. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, can identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the MEP would likely show a negative potential around the fluorine atom and a positive potential around the carbon attached to the bromine, further confirming the likely sites for electrophilic and nucleophilic attack, respectively.

Studies on the activation of the C-F bond in 1-fluorobutane (B1294920) by frustrated Lewis pairs have been conducted using DFT, demonstrating the utility of this method for understanding the reactivity of halogenated butanes.

Theoretical Prediction of Reaction Rates and Mechanisms

By combining the insights from quantum chemical calculations of transition states and energy barriers with statistical mechanics, it is possible to theoretically predict reaction rates and elucidate reaction mechanisms. Transition State Theory (TST) is a common framework for this purpose.

For this compound, theoretical predictions could be made for the rates of SN2 and E2 reactions under various conditions (different nucleophiles, solvents, and temperatures). These predictions can help to understand the competition between substitution and elimination pathways. For example, a strong, sterically hindered base would be predicted to favor the E2 mechanism, leading to the formation of an alkene. A good, non-bulky nucleophile would favor the SN2 mechanism, resulting in a substitution product.

Conformational Analysis and Stereochemical Considerations

Anti-Conformers: In these arrangements, the substituents are positioned at a dihedral angle of approximately 180° to each other. This conformation generally minimizes steric repulsion between bulky groups. For this compound, an all-anti conformation, where the F-C-C-C and C-C-C-Br dihedral angles are both 180°, is expected to be one of the most stable conformers due to the large size of the bromine atom.

Gauche-Conformers: In gauche conformers, the substituents are at a dihedral angle of approximately 60°. While this introduces some steric strain compared to the anti-conformation, it can be stabilized by other interactions. In the case of 1,2-difluoroethane, for instance, the gauche conformation is more stable than the anti conformation, a phenomenon known as the "gauche effect." nih.gov This effect is attributed to stabilizing hyperconjugative interactions. For this compound, the interplay between the steric repulsion of the larger bromine atom and potential stabilizing hyperconjugative or electrostatic interactions would determine the relative energy of the gauche conformers.

The relative energies of the different conformers and the energy barriers to rotation between them can be calculated using computational chemistry methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). itpa.lt A relaxed potential energy surface scan, where the dihedral angle of interest is systematically varied and the rest of the molecular geometry is optimized at each step, would reveal the energy minima corresponding to stable conformers and the transition states corresponding to rotational barriers.

While specific data for this compound is not published, a hypothetical rotational energy profile can be constructed based on known principles. The rotation around the central C2-C3 bond would exhibit the highest energy barrier when the terminal F-(CH2)2- and Br-(CH2)2- groups are eclipsed. The anti conformer, with the F and Br atoms furthest apart, is anticipated to be the global minimum due to minimized steric and dipole-dipole repulsion. Gauche conformers would represent local energy minima, likely slightly higher in energy than the anti conformer.

Below is an illustrative table of expected major conformers of this compound and their theoretically predicted relative energies and key dihedral angles. Note: These are representative values based on trends observed in similar molecules and are not from a specific computational study on this compound.

| Conformer | Dihedral Angle F-C1-C2-C3 | Dihedral Angle C1-C2-C3-C4 | Dihedral Angle C2-C3-C4-Br | Relative Energy (kJ/mol) |

| anti, anti, anti | 180° | 180° | 180° | 0 (Global Minimum) |

| gauche, anti, anti | ±60° | 180° | 180° | ~2-4 |

| anti, gauche, anti | 180° | ±60° | 180° | ~3-5 |

| anti, anti, gauche | 180° | 180° | ±60° | ~3-5 |

| gauche, gauche, anti | ±60° | ±60° | 180° | ~6-10 |

| anti, gauche, gauche | 180° | ±60° | ±60° | ~6-10 |

| gauche, anti, gauche | ±60° | 180° | ±60° | ~5-9 |

From a stereochemical perspective, this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry in some of its conformations (e.g., the fully anti-conformation). However, certain gauche conformations are chiral and exist as a pair of non-superimposable mirror images (enantiomers). sparknotes.com Because the energy barrier for rotation around the C-C bonds is low, these conformational enantiomers rapidly interconvert at room temperature, resulting in a racemic mixture and rendering the bulk sample achiral. sparknotes.com

Applications of 1 Bromo 4 Fluorobutane in Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

1-Bromo-4-fluorobutane is classified as an alkyl fluorinated building block, a foundational molecular entity used to construct more elaborate organic compounds. nsf.govgoogle.comresearchgate.net Its bifunctional nature, with reactive sites at both the bromo- and fluoro- ends, allows it to participate in a variety of chemical reactions, such as nucleophilic substitutions, to introduce a four-carbon chain into larger molecular frameworks. nih.gov

This reactivity makes it a key component in the synthesis of specialized and complex molecules. nih.gov Notable examples of compounds synthesized using this compound include:

Fluoroalkyl[2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]alkylamines nsf.govgoogle.com

1-Azido-4-fluorobutane nsf.govgoogle.com

Monofluoro quaternary ammonium (B1175870) bromide nsf.govgoogle.com

4-[2-(4-fluorobutoxy)ethyl][bis(4-methoxymethoxyphenyl)methylene]cyclohexane nsf.govgoogle.com

Fluorine-substituted cyclofenil (B1669405) derivatives, investigated as potential agents for positron emission tomography (PET) imaging

The compound's moderate boiling point and good solubility in organic solvents enhance its practicality in a laboratory setting for these synthetic applications. nih.gov

Precursor for Fluorinated Compounds in Medicinal Chemistry and Drug Design

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic properties. nih.gov this compound serves as a key precursor for introducing the fluorobutyl moiety into potential drug molecules, leveraging the unique characteristics of the fluorine atom to improve pharmacological profiles. nih.govresearchgate.net

The introduction of bromine and fluorine atoms into organic molecules can significantly alter their intermolecular and intramolecular interactions, which can favorably affect drug-target binding. nih.govrwth-aachen.de The bromine atom, through a phenomenon known as "halogen bonding," can form specific interactions with biological targets, potentially increasing the therapeutic activity of a drug. nih.govrwth-aachen.de

The fluorine atom, being highly electronegative, can alter the electronic properties of a molecule, influencing its conformation and ability to bind to protein receptors. nih.govresearchgate.net This modification can lead to enhanced bioactivity and improved efficacy of the drug. nih.gov For instance, this compound is used in the synthesis of ligands for specific biological targets, such as cannabinoid receptor type 1 (CB1) and the Corticotropin-Releasing Factor 1 (CRF1) receptor, which are important in drug discovery. It has also been used to synthesize carborane-based ligands for the Cannabinoid Receptor Type 2 (CB2) for PET imaging applications. rwth-aachen.de

A significant challenge in drug design is ensuring a compound remains active in the body long enough to exert its therapeutic effect. The metabolic stability of a drug is a key factor in its bioavailability and duration of action. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) family. procurenbuy.com

Table 1: Impact of Fluorination on Drug Properties

| Property | Effect of Fluorine Incorporation | Rationale |

|---|---|---|

| Biological Activity | Can enhance receptor binding and efficacy. | Alters molecular electronics and conformation. nih.gov |

| Metabolic Stability | Generally increases. | The strong C-F bond is resistant to metabolic cleavage by CYP enzymes. procurenbuy.com |

| Bioavailability | Can be improved. | Increased metabolic stability leads to longer drug exposure in the body. researchgate.netnih.gov |

| Lipophilicity | Generally increases. | Affects how a drug is absorbed, distributed, and metabolized. researchgate.net |

This compound functions as an alkylating agent, a class of compounds that covalently attach an alkyl group to other molecules. nih.govrwth-aachen.degoogle.com This reactivity is crucial for building the complex carbon skeletons of many pharmaceutical agents. nih.govgoogleapis.com While direct synthesis of a named antiviral or anticancer drug from this compound is not prominently documented in readily available literature, its role in creating key intermediates for these drug classes is established.

A significant application is in the synthesis of nonradioactive counterparts of caspase-3/-7 inhibitors. Caspases are enzymes central to apoptosis (programmed cell death), and their inhibitors are valuable tools in cancer research and for developing potential anticancer therapies. By providing the fluorobutyl chain, this compound contributes to the development of molecules designed for the molecular imaging of apoptosis, a critical process in evaluating cancer treatment efficacy.

Intermediate in Agrochemical Synthesis (e.g., Insecticides, Herbicides)

Similar to its role in pharmaceuticals, this compound serves as a versatile building block in the synthesis of new agrochemicals. nih.gov The introduction of halogen atoms, including fluorine and bromine, is a common strategy in the design of potent insecticides and herbicides. google.com These atoms can enhance the biological activity and stability of the active ingredients. While it is established as a valuable intermediate in the agrochemical industry, specific examples of commercial insecticides or herbicides synthesized directly from this compound are not widely detailed in published research. nih.gov

Role in Material Science for Polymer Modification and Advanced Materials Development

The unique properties of this compound make it a useful compound in material science, particularly for creating advanced materials and modifying polymers. nih.gov The incorporation of fluorinated moieties into materials can enhance performance by altering surface energy, thermal stability, and chemical resistance. nih.gov

One specific application is in the synthesis of liquid crystals. This compound is used to synthesize 4'-ω-fluoroalkyl-4-cyanobiphenyl compounds, which are a type of liquid crystal used in display technologies. nsf.gov It is also identified in patent literature as a potential alkylating agent for creating n-alkyl cyclopentadienes, which can be used to synthesize metallocene catalysts for olefin polymerization.

Furthermore, the "4-fluorobutyl" group is mentioned in patents related to the functionalization or "grafting" of polymers, such as elastomers used in pneumatic tire inner liners, to modify their properties. researchgate.net

Table 2: Research Applications of this compound

| Field | Application | Example Molecule/Material | Source |

|---|---|---|---|

| Organic Synthesis | Building Block | 1-Azido-4-fluorobutane | nsf.govgoogle.com |

| Medicinal Chemistry | Precursor for PET Imaging Agent | Fluorine-substituted cyclofenil derivatives | |

| Medicinal Chemistry | Precursor for Caspase Inhibitor Counterpart | Nonradioactive counterparts for apoptosis imaging | |

| Material Science | Synthesis of Liquid Crystals | 4'-ω-fluoroalkyl-4-cyanobiphenyls | nsf.gov |

| Material Science | Polymer Catalyst Synthesis | n-alkyl cyclopentadienes | |

Synthesis of Fluorinated Polymers and Materials with Unique Properties

This compound serves as a versatile building block in materials science, particularly in the development of advanced polymers and materials with tailored properties. While not typically employed as a primary monomer in polymerization reactions, its value lies in its use for synthesizing specialized, functional monomers or for modifying existing polymer surfaces. The incorporation of the fluorobutyl group into a polymer structure can impart desirable characteristics such as chemical inertness, thermal stability, and low surface energy, which translates to hydrophobicity and oleophobicity.

The primary strategy involves using this compound to create more complex monomers that contain a polymerizable functional group. The reactive carbon-bromine bond allows for straightforward nucleophilic substitution reactions, enabling the 4-fluorobutyl moiety to be attached to a variety of molecular scaffolds. For instance, it can be reacted with molecules containing hydroxyl, amino, or thiol groups that are also functionalized with a polymerizable unit like a methacrylate, acrylate, or vinyl group. This newly formed fluorinated monomer can then be introduced into a polymer backbone through conventional polymerization techniques, such as free-radical polymerization.

This approach allows for precise control over the fluorine content in the resulting copolymer, which in turn dictates its final properties. Even a small incorporation of these fluorinated monomers can lead to significant changes in the material's surface properties. Research in fluoropolymer synthesis often focuses on creating novel monomers to produce copolymers with long perfluoroalkyl side chains, which are then used to form hydrophobic films and coatings rsc.orgresearchgate.net. The enrichment of these fluorinated segments at the polymer-air interface leads to a dramatic reduction in surface energy. Materials modified in this way are crucial for applications requiring water and oil repellency, anti-fouling surfaces, and durable, low-friction coatings.

The table below outlines the general synthetic approach for creating functional fluorinated monomers from this compound for subsequent polymerization.

| Step | Description | Reactants | Product |

| 1 | Functional Monomer Synthesis | This compound + A molecule containing both a nucleophilic group (e.g., -OH, -NH2) and a polymerizable group (e.g., vinyl, acrylate). | A new, more complex monomer containing the 4-fluorobutyl group and a polymerizable moiety. |

| 2 | Copolymerization | The synthesized fluorinated monomer + A conventional monomer (e.g., methyl methacrylate, styrene). | A fluorinated copolymer with pendant 4-fluorobutyl side chains. |

| 3 | Material Formulation | The fluorinated copolymer + Other additives (e.g., cross-linkers, solvents). | A final material (e.g., coating, film) with unique, fluorine-imparted properties. |

Development of Radiopharmaceuticals and Imaging Agents

This compound is a pivotal precursor in the field of nuclear medicine, specifically in the development of radiopharmaceuticals for Positron Emission Tomography (PET). PET is a highly sensitive, non-invasive molecular imaging technique that allows for the visualization and quantification of biochemical processes in vivo nih.gov. This is achieved by administering a biologically active molecule that has been labeled with a positron-emitting radionuclide. The most widely used radionuclide for PET is Fluorine-18 (B77423) (¹⁸F) due to its favorable physical properties, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images nih.gov.

The challenge in developing ¹⁸F-labeled radiotracers is the need to incorporate the ¹⁸F isotope into a complex, often sensitive, biomolecule quickly and efficiently. Many complex molecules cannot withstand the harsh conditions required for direct radiofluorination. To overcome this, a "building block" or "prosthetic group" strategy is often employed. This involves pre-labeling a small, reactive molecule with ¹⁸F, which is then coupled to the larger target molecule under milder conditions.

This compound is an ideal starting material for creating such a building block. It can be converted into a ¹⁸F-labeled fluoroalkylating agent, such as [¹⁸F]4-fluorobutyl bromide. This radiolabeled building block can then be used to attach the ¹⁸F-containing 4-fluorobutyl group to a variety of biologically active molecules, such as peptides, antibodies, or small-molecule drugs, to create the final PET tracer. This modular approach is a cornerstone of modern radiopharmaceutical chemistry, enabling the development of a wide array of PET imaging agents for oncology, neurology, and cardiology vu.nl.

Synthesis of Fluorine-18 Analogs for PET/Optical Imaging

The synthesis of Fluorine-18 labeled analogs from this compound for PET imaging is a well-established, multi-step process that begins with the production of the radionuclide.

Step 1: Production of [¹⁸F]Fluoride The [¹⁸F]fluoride is typically produced in a medical cyclotron by proton bombardment of ¹⁸O-enriched water (H₂¹⁸O) via the ¹⁸O(p,n)¹⁸F nuclear reaction researchgate.netmdpi.com. The resulting product is an aqueous solution of [¹⁸F]fluoride ions.

Step 2: Preparation of Reactive [¹⁸F]Fluoride The aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge, which allows for the removal of the ¹⁸O-enriched water researchgate.net. The [¹⁸F]fluoride is then eluted from the cartridge using a solution containing a phase-transfer catalyst, such as a potassium carbonate/Kryptofix K₂₂₂ complex, in a mixture of acetonitrile (B52724) and water. This is followed by azeotropic drying to remove residual water, yielding a highly reactive, anhydrous, and nucleophilic [¹⁸F]fluoride ready for reaction researchgate.netmdpi.com.

Step 3: Radiofluorination to form the [¹⁸F]Building Block The reactive [¹⁸F]fluoride is then used to synthesize the radiolabeled building block. This is achieved through a nucleophilic substitution reaction on a suitable precursor derived from this compound. While direct displacement of the bromide is possible, reaction yields and speeds are often improved by using a precursor with a better leaving group. Therefore, this compound is often first converted to a corresponding tosylate or mesylate. The subsequent reaction with anhydrous [¹⁸F]fluoride efficiently displaces the leaving group to form the desired [¹⁸F]fluoroalkylating agent, for example, [¹⁸F]this compound or [¹⁸F]4-fluorobutyl tosylate.

Step 4: Conjugation to the Target Molecule The purified [¹⁸F]-labeled building block is then reacted with the target biomolecule. This final step, known as alkylation, typically involves the reaction of the [¹⁸F]fluoroalkylating agent with a nucleophilic functional group (such as an amine or a thiol) on the target molecule nih.gov. This reaction is conducted under mild conditions to preserve the integrity of the biomolecule. Following this conjugation, the final radiotracer is purified, typically using High-Performance Liquid Chromatography (HPLC), formulated in a biocompatible solution, and subjected to quality control tests before it is ready for administration.

This synthetic pathway is summarized in the table below.

| Synthesis Stage | Key Process | Precursor | Key Reagents | Product |

| Radionuclide Production | Cyclotron Irradiation | H₂¹⁸O | Protons | Aqueous [¹⁸F]F⁻ |

| Fluoride (B91410) Activation | Anion Exchange & Azeotropic Drying | Aqueous [¹⁸F]F⁻ | K₂CO₃ / Kryptofix K₂₂₂ | Anhydrous, reactive [¹⁸F]F⁻ |

| Building Block Synthesis | Nucleophilic Substitution | This compound or its tosylate derivative | Anhydrous [¹⁸F]F⁻ | [¹⁸F]4-fluorobutyl bromide or tosylate |

| Final Tracer Synthesis | Alkylation & Purification | Target Biomolecule (e.g., peptide, drug) | [¹⁸F]4-fluorobutyl building block | Final [¹⁸F]-labeled PET Tracer |

This robust synthetic strategy allows for the reliable production of ¹⁸F-labeled radiopharmaceuticals, enabling advanced diagnostic imaging in clinical and research settings.

Environmental and Toxicological Research Perspectives

Environmental Fate and Transport of Halogenated Compounds

Halogenated organic compounds, a class to which 1-bromo-4-fluorobutane belongs, are subject to extensive environmental research due to their widespread use and potential for persistence. chromatographyonline.com Their behavior in the environment is dictated by their chemical structure and the surrounding environmental conditions.

The persistence of halogenated compounds in the environment is often attributed to their resistance to natural breakdown processes. askfilo.com However, various degradation pathways do exist, primarily mediated by microorganisms. biorxiv.org The initial step in the aerobic degradation of halogenated alkanes is typically facilitated by enzymes called dehalogenases. eolss.net Bacteria, such as Xanthobacter autotrophicus, have been identified that can utilize halogenated short-chain hydrocarbons as their sole carbon source. researchgate.net This organism produces dehalogenases that hydrolyze haloalkanes to produce alcohols and halide ions. researchgate.net

Degradation can occur under both aerobic and anaerobic conditions. libretexts.org

Aerobic Degradation : This process involves oxidation. Enzymes like monoxygenases and dioxygenases introduce oxygen atoms into the organic molecule, initiating its breakdown. libretexts.org For alkanes, this can involve terminal hydroxylation followed by dehydrogenation to form carboxylic acids, which are then further metabolized. eolss.net

Anaerobic Degradation : In the absence of oxygen, other electron acceptors like nitrate (B79036) or sulfate (B86663) are used. libretexts.org For halogenated alkanes, reductive dehalogenation is a key mechanism, where the halogen is removed and replaced by a hydrogen atom. nih.gov The ease of halogen replacement generally follows the order: I ≈ Br > Cl >> F. eolss.net

Microorganisms in even the most extreme environments, like deep-sea trenches, have shown the ability to degrade halogenated organic compounds (HOCs). biorxiv.org Metagenomic analysis has revealed the presence of various dehalogenases, including haloalkane dehalogenase, in these ecosystems, suggesting a natural capacity for the biodegradation of these compounds. biorxiv.org

| Degradation Pathway | Description | Key Enzymes/Processes | Conditions |

| Aerobic Hydrolysis | Replacement of a halogen atom with a hydroxyl group from water. | Haloalkane dehalogenase | Aerobic |

| Aerobic Oxidation | Incorporation of oxygen into the molecule, initiating breakdown. | Monoxygenases, Dioxygenases | Aerobic |

| Reductive Dehalogenation | Replacement of a halogen atom with a hydrogen atom. | Reductive dehalogenase | Anaerobic |

| Anaerobic Oxidation | Degradation using electron acceptors other than oxygen (e.g., nitrate, sulfate). | Carboxylation, Fumarate addition | Anaerobic |

The physical and chemical properties of halogenated alkanes influence their mobility in soil and their potential to contaminate water sources. Compounds like this compound can enter water systems through industrial discharges or runoff. gregknowswater.com Bromide, a component of this molecule, is naturally present in the environment, but its levels can be elevated by anthropogenic sources. nih.govknowyourh2o.com

Studies have shown that halogenated hydrocarbons are a cause of serious groundwater contamination due to their persistence and harmful characteristics. tandfonline.com Once in groundwater, their degradation can be slow. Research on in-situ chemical oxidation (ISCO) using agents like persulfate has explored methods to remediate contaminated groundwater. tandfonline.com The effectiveness of such remediation can depend on the specific halogenated compound; for instance, chlorinated alkanes are often more readily degraded than brominated alkanes in these systems. tandfonline.com

The presence of bromide in source waters is a concern for drinking water treatment. epa.gov During disinfection processes that use oxidants like chlorine or ozone, bromide can react to form brominated disinfection by-products (Br-DBPs), which may pose health risks. nih.govepa.gov The concentration of organobromine compounds in rivers and lakes is monitored to assess water quality. copernicus.org

Atmospheric Lifetime and Degradation via Hydroxyl Radicals

Research on Halogenated Compound Replacements and Green Chemistry Initiatives

Growing concerns about the environmental impact of halogenated compounds have spurred research into greener alternatives. solubilityofthings.com Green chemistry initiatives aim to reduce or eliminate the use and generation of hazardous substances. doubtnut.comresearchgate.net A major focus has been on replacing halogenated solvents, which are widely used in applications like dry cleaning and industrial degreasing. doubtnut.comwhiterose.ac.uk

Alternatives to halogenated solvents include:

Supercritical Carbon Dioxide (CO2) : A non-toxic, non-flammable solvent that can be used in dry cleaning and other processes. doubtnut.com

Water-Based Solutions : Using water as a solvent, often with surfactants, can significantly reduce environmental impact. doubtnut.comnih.gov

Bio-based Solvents : Chemicals derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are being explored as replacements for traditional solvents like tetrahydrofuran (B95107) (THF). whiterose.ac.uk

Ionic Liquids : These salts are liquid at low temperatures and have very low vapor pressure, which can reduce solvent loss to the atmosphere. nih.gov

Solvent selection guides have been developed to help chemists choose less hazardous options based on environmental, health, and safety criteria. whiterose.ac.uknih.gov These guides often flag halogenated solvents like dichloromethane (B109758) and chloroform (B151607) as problematic, recommending substitution where possible. whiterose.ac.uk

| Halogenated Compound Application | Green Chemistry Alternative | Rationale |

| Dry Cleaning Solvents | Supercritical CO2, Water-based solutions | Non-toxic, reduced environmental and health impact. doubtnut.com |

| Industrial Solvents (e.g., THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, potentially lower toxicity. whiterose.ac.uk |

| Bleaching Agents (e.g., Chlorine) | Hydrogen Peroxide (H2O2) | Decomposes to water, avoiding chlorinated byproducts. doubtnut.com |

| Various Chemical Processes | Ionic Liquids | Low volatility, potential for recycling. nih.gov |

Studies on Biological Interactions and Mechanism of Action in Biological Systems

The biological activity of halogenated compounds is an area of intense research, particularly in medicinal chemistry and toxicology. researchgate.net The presence and type of halogen atom can significantly influence a molecule's interaction with biological targets like proteins and enzymes. solubilityofthings.comnih.gov

A key mechanism through which halogenated compounds interact with biological systems is the halogen bond . This is a noncovalent interaction where a halogen atom with a region of positive electrostatic potential (a "σ-hole") acts as an electron acceptor (Lewis acid) towards an electron-rich site like an oxygen or nitrogen atom in a biomolecule. nih.govijres.orgacs.org The strength of this bond generally increases with the polarizability of the halogen: F < Cl < Br < I. nih.govijres.org